molecular formula C65H126 B12653266 1,3-Cyclopentadiene, 1,2,4-tris(2-octyldodecyl)- CAS No. 252642-05-0

1,3-Cyclopentadiene, 1,2,4-tris(2-octyldodecyl)-

Cat. No.: B12653266
CAS No.: 252642-05-0
M. Wt: 907.7 g/mol
InChI Key: QCDVNXCKWMPSNA-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Types of Reactions: 1,3-Cyclopentadiene, 1,2,4-tris(2-octyldodecyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones and alcohols, while reduction can produce fully saturated hydrocarbons .

Mechanism of Action

Comparison with Similar Compounds

Comparison: 1,3-Cyclopentadiene, 1,2,4-tris(2-octyldodecyl)- is unique due to its specific alkylation pattern, which provides it with superior lubrication properties compared to other MACs. Its ability to form stable lubrication films and its compatibility with various additives make it a preferred choice in high-performance lubrication applications .

Properties

CAS No.

252642-05-0

Molecular Formula

C65H126

Molecular Weight

907.7 g/mol

IUPAC Name

1,2,4-tris(2-octyldodecyl)cyclopenta-1,3-diene

InChI

InChI=1S/C65H126/c1-7-13-19-25-31-34-40-44-50-60(49-43-37-28-22-16-10-4)55-63-58-64(56-61(51-45-38-29-23-17-11-5)53-47-41-35-32-26-20-14-8-2)65(59-63)57-62(52-46-39-30-24-18-12-6)54-48-42-36-33-27-21-15-9-3/h58,60-62H,7-57,59H2,1-6H3

InChI Key

QCDVNXCKWMPSNA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CCCCCCCC)CC1=CC(=C(C1)CC(CCCCCCCC)CCCCCCCCCC)CC(CCCCCCCC)CCCCCCCCCC

Origin of Product

United States

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